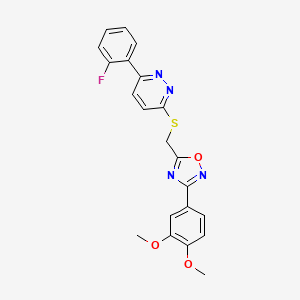
3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of appropriate hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of certain 1,3,4-oxadiazoles was achieved through the reaction of cyanoacetic acid hydrazide with carbon disulfide in alcoholic potassium hydroxide . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 3,4-dimethoxyphenyl and 2-fluorophenylpyridazinyl moieties at the relevant steps in the synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure-activity relationship can be influenced by the nature of the substituents attached to this ring. For example, the crystal structure of a related compound, [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, revealed a planar molecule with strong π-π stacking and hydrogen bonding interactions, contributing to its high crystal density . These structural features could be relevant to the compound of interest, as substituents on the oxadiazole ring can significantly affect its physical and chemical properties.
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can undergo various chemical reactions, depending on the functional groups present. For example, they can react with aryldiazonium chlorides to afford hydrazono derivatives or with aldehydes to produce different compounds . The presence of a thiomethyl group in the compound "3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" suggests that it could participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and stability. For instance, the introduction of methylthiazol moieties in oxadiazole derivatives has been shown to confer significant antioxidant activity, which is attributed to the presence of electron-donating substituents . Similarly, the dimethoxyphenyl and fluorophenyl groups in the compound of interest are likely to impact its electron distribution, reactivity, and potential biological activity.
Scientific Research Applications
Synthesis and Characterization
- A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, have been synthesized. These compounds are characterized for potential applications in various fields, including materials science and pharmacology (El‐Sayed et al., 2008).
Antimicrobial and Anti-Proliferative Activities
- Research indicates that compounds like 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole display notable antimicrobial activities against various pathogens. Additionally, they exhibit anti-proliferative activities against different cancer cell lines, highlighting their potential in cancer research (Al-Wahaibi et al., 2021).
Material Science Applications
- Compounds like 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole are also explored in material sciences. They have shown promising results in the development of new materials with potential applications in electronics and photonics, due to their unique structural and electronic properties (Goh et al., 2010).
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-27-17-9-7-13(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)14-5-3-4-6-15(14)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGLTSOVYRIAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

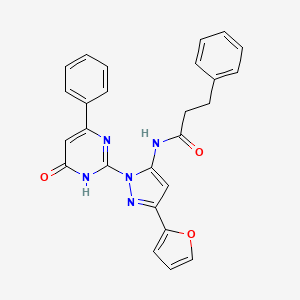
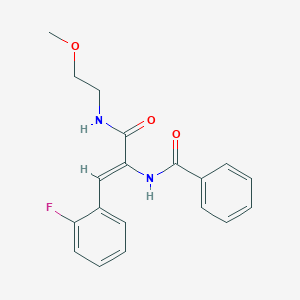
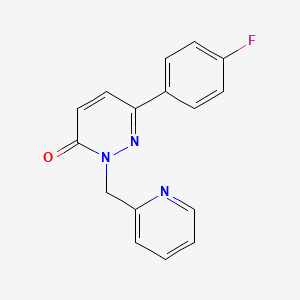
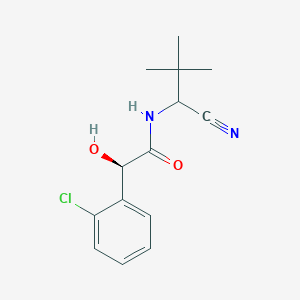
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
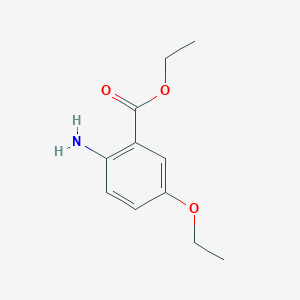
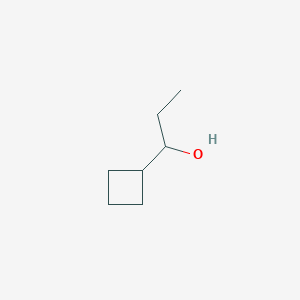
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
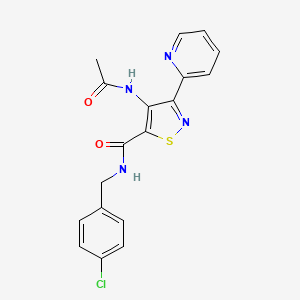
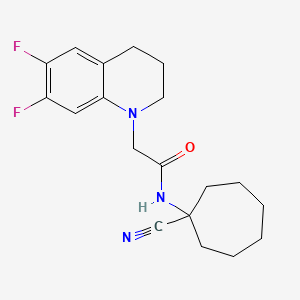
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)